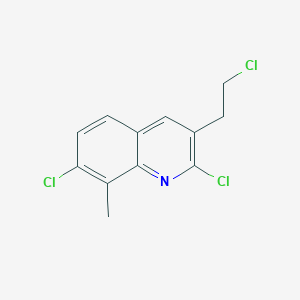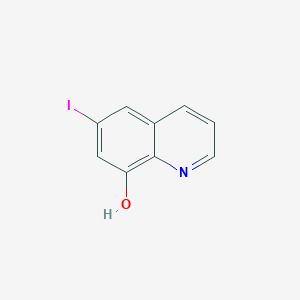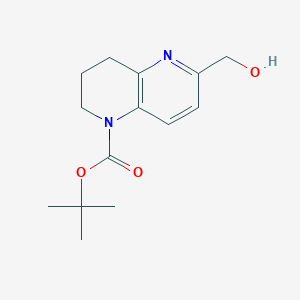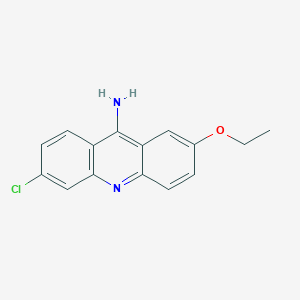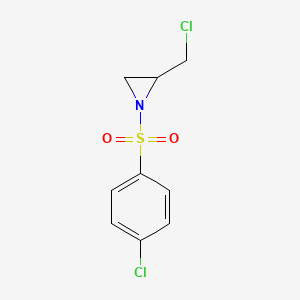
1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a chloromethyl group, and a sulfonyl group attached to a 4-chlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate aziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl aziridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of open-chain amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, sulfonamides, and open-chain amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of aziridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine involves its interaction with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-1-((4-methylphenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-fluorophenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-bromophenyl)sulfonyl)aziridine
Uniqueness
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is unique due to the presence of both a chloromethyl group and a sulfonyl group attached to the aziridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The 4-chlorophenyl moiety also contributes to its unique electronic and steric characteristics, influencing its behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
832-46-2 |
|---|---|
Molekularformel |
C9H9Cl2NO2S |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-(4-chlorophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-8-6-12(8)15(13,14)9-3-1-7(11)2-4-9/h1-4,8H,5-6H2 |
InChI-Schlüssel |
HMJFSSXCXIIAIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



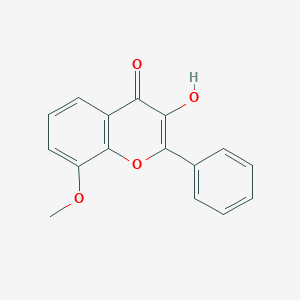
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)

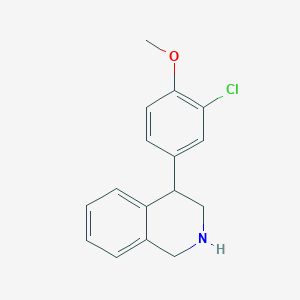
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
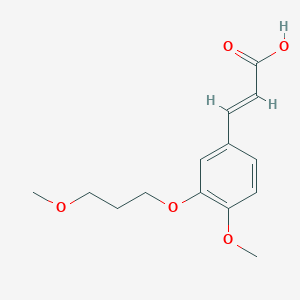
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
